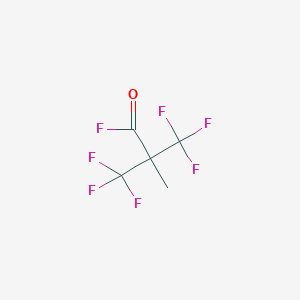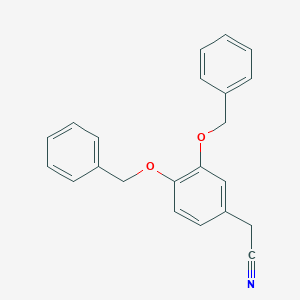
2-Fluoro-N-(2-hydroxyethyl)-N-1-naphthylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-N-(2-hydroxyethyl)-N-1-naphthylacetamide is a chemical compound with the molecular formula C14H14FNO2. It is known for its unique structural properties, which include a naphthyl group, a fluoro substituent, and a hydroxyethyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(2-hydroxyethyl)-N-1-naphthylacetamide typically involves the reaction of 2-fluoroacetamide with 2-hydroxyethylamine and 1-naphthylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a strong acid or base, to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality .
化学反应分析
Types of Reactions
2-Fluoro-N-(2-hydroxyethyl)-N-1-naphthylacetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The fluoro substituent can be reduced to a hydrogen atom under specific conditions.
Substitution: The naphthyl group can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a de-fluorinated product.
Substitution: Formation of various substituted naphthyl derivatives
科学研究应用
2-Fluoro-N-(2-hydroxyethyl)-N-1-naphthylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
作用机制
The mechanism of action of 2-Fluoro-N-(2-hydroxyethyl)-N-1-naphthylacetamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group allows for hydrogen bonding interactions, while the naphthyl group can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
Acetamide, 2-fluoro-N-(1-hydroxyethyl)-: Similar structure but with a different position of the hydroxyethyl group
Acetamide, 2-fluoro-N-(2-hydroxyethyl)-N-1-phenyl-: Similar structure but with a phenyl group instead of a naphthyl group.
Uniqueness
2-Fluoro-N-(2-hydroxyethyl)-N-1-naphthylacetamide is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .
属性
CAS 编号 |
10016-11-2 |
|---|---|
分子式 |
C14H14FNO2 |
分子量 |
247.26 g/mol |
IUPAC 名称 |
2-fluoro-N-(2-hydroxyethyl)-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C14H14FNO2/c15-10-14(18)16(8-9-17)13-7-3-5-11-4-1-2-6-12(11)13/h1-7,17H,8-10H2 |
InChI 键 |
SRHCIXDVBODFMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2N(CCO)C(=O)CF |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2N(CCO)C(=O)CF |
Key on ui other cas no. |
10016-11-2 |
同义词 |
2-Fluoro-N-(2-hydroxyethyl)-N-(1-naphtyl)acetamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4-[Bis(2-iodoethyl)amino]benzenesulfonamide](/img/structure/B156002.png)




